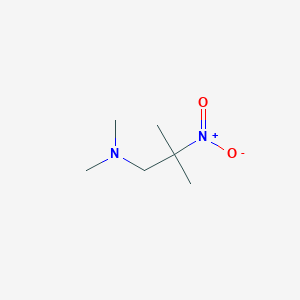
1-Propanamine, N,N,2-trimethyl-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, N,N,2-trimethyl-2-nitro-, also known as 1-Propanamine, N,N,2-trimethyl-2-nitro-, is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanamine, N,N,2-trimethyl-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanamine, N,N,2-trimethyl-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fine Chemicals
1-Propanamine, N,N,2-trimethyl-2-nitro- serves as a precursor in the synthesis of fine chemicals and pharmaceuticals. Its amine and nitro functionalities enable it to undergo nucleophilic substitution reactions, making it useful in creating more complex molecules.
Fluorination Processes
Research indicates that derivatives of this compound can be utilized in fluorination processes. For instance, it can react with hydrogen fluoride in the presence of aprotic solvents to yield fluorinated products. This application is crucial for developing pharmaceuticals with enhanced biological activity due to fluorine's influence on molecular properties .
Catalysis
1-Propanamine derivatives are explored as catalysts in organic reactions. The tertiary amine structure can facilitate various catalytic cycles, particularly in reactions requiring proton transfer or stabilization of charged intermediates.
Case Study 1: Fluorination Reaction
A study demonstrated the use of 1-propanamine derivatives in fluorination reactions under controlled conditions. The reaction involved mixing the compound with hydrogen fluoride and an aprotic solvent like dimethylimidazolidinone. The results indicated high yields of fluorinated products, showcasing the compound's utility in synthetic organic chemistry .
| Parameter | Value |
|---|---|
| Starting Material | 1-Propanamine derivative |
| Solvent | Dimethylimidazolidinone |
| Temperature | 20 °C |
| Reaction Time | 25 hours |
| Yield | High |
Case Study 2: Pharmaceutical Synthesis
In pharmaceutical research, 1-Propanamine, N,N,2-trimethyl-2-nitro- has been investigated for its potential role as an intermediate in synthesizing novel drug candidates. Its ability to form stable complexes with various substrates allows for the development of compounds with improved efficacy and reduced side effects.
Eigenschaften
CAS-Nummer |
19155-54-5 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
N,N,2-trimethyl-2-nitropropan-1-amine |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,8(9)10)5-7(3)4/h5H2,1-4H3 |
InChI-Schlüssel |
NAOOJIDHHYTBND-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(CN(C)C)[N+](=O)[O-] |
Key on ui other cas no. |
19155-54-5 |
Synonyme |
N,N,2-Trimethyl-2-nitro-1-propanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















